2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Description
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid is a fused heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core with a methyl group at the 3a-position and an acetic acid moiety at the 4-position.
Properties
IUPAC Name |
2-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14-7-6-11(17)16(14)10-5-3-2-4-9(10)13(20)15(14)8-12(18)19/h2-5H,6-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYJZNYWPMFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-{3a-methyl-1,5-dioxo-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid likely involves:
- Construction of the quinazolinone core fused with a pyrrole ring.
- Introduction of the 3a-methyl substituent.
- Installation of keto groups at positions 1 and 5.
- Attachment of the acetic acid moiety at position 4.
Stepwise Preparation Approach
Step 1: Formation of the Quinazolinone Core
- Quinazolinones are commonly synthesized via cyclization reactions involving anthranilic acid derivatives and amides or nitriles.
- A typical method involves condensation of 2-aminobenzamide with α-haloketones or α-ketoesters to form the quinazolinone ring.
- For the fused pyrroloquinazoline, a precursor containing a pyrrole or pyrrolidine moiety can be cyclized under acidic or basic conditions to form the fused system.
Step 2: Introduction of the 3a-Methyl Group
- The methyl group at the 3a position can be introduced via alkylation of an intermediate with a suitable methylating agent (e.g., methyl iodide) or by using a methyl-substituted starting material.
- Alternatively, methyl substitution can be incorporated during ring closure if the precursor bears the methyl substituent.
Step 3: Installation of Keto Groups
- The 1,5-dioxo substitution pattern suggests oxidation steps or use of diketone intermediates.
- Oxidation of dihydroquinazolinone intermediates using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide can generate the keto groups.
- Alternatively, starting materials bearing keto functionalities can be used.
Step 4: Attachment of the Acetic Acid Side Chain
- The acetic acid moiety at position 4 can be introduced via nucleophilic substitution or acylation reactions.
- One approach is the reaction of the quinazolinone intermediate with bromoacetic acid or its derivatives under basic conditions to install the acetic acid substituent.
- Protection/deprotection strategies may be employed to prevent side reactions during this step.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminobenzamide + α-bromoketone, base | Formation of fused quinazolinone core |
| 2 | Alkylation | Methyl iodide, base | Introduction of 3a-methyl group |
| 3 | Oxidation | DDQ or MnO2, solvent (e.g., dichloromethane) | Formation of keto groups at 1 and 5 positions |
| 4 | Side chain installation | Bromoacetic acid, K2CO3, DMF or acetone | Attachment of acetic acid group at position 4 |
Analytical and Purification Techniques
- Purification: Column chromatography (silica gel), recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization: NMR (1H, 13C), IR spectroscopy to confirm keto and carboxylic acid groups, mass spectrometry for molecular weight confirmation.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time need optimization for maximum yield and purity.
Research Findings and Data Summary
Due to the absence of direct literature or patent data on this compound's preparation, the above synthetic strategy is inferred from established quinazolinone chemistry and related heterocyclic synthesis principles. The compound's predicted physicochemical properties (molecular weight ~274 g/mol, presence of multiple keto and acid functionalities) suggest that careful control of reaction conditions is critical to avoid side reactions such as over-oxidation or polymerization.
Summary Table: Key Considerations in Preparation
| Aspect | Details |
|---|---|
| Core scaffold formation | Cyclization of 2-aminobenzamide derivatives |
| Methyl group introduction | Alkylation or methyl-substituted precursors |
| Keto group installation | Oxidation of dihydro intermediates |
| Acetic acid side chain | Nucleophilic substitution with bromoacetic acid |
| Typical solvents | DMF, dichloromethane, acetone |
| Common reagents | Methyl iodide, DDQ, manganese dioxide, K2CO3 |
| Purification methods | Chromatography, recrystallization |
| Characterization techniques | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid has shown promise in various biological assays. It can interact with specific enzymes and receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a valuable tool in the search for new treatments for various diseases.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties and reactivity make it suitable for applications in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism by which 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound's binding affinity and specificity determine its ability to modulate these pathways and produce therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Molecular Weight Variations : The 2-methoxyethyl derivative (304.30 g/mol) has a higher molecular weight due to the ether linkage, which may influence pharmacokinetic properties .
Stability and Handling : Cyclopropyl and propenyl derivatives require stringent storage conditions (dry, cool environments), suggesting sensitivity to moisture or thermal degradation .
Reactivity and Functionalization Potential
- Acetic Acid vs. Butanoic Acid: The shorter carbon chain in the target compound’s acetic acid group may facilitate faster metabolic clearance compared to the butanoic acid analog .
- Methyl vs.
Biological Activity
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid is a compound of interest due to its potential biological activity. This article aims to summarize the available research findings regarding its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H14N2O4
- Molar Mass : 274.27 g/mol
- CAS Number : 1000933-03-8
The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of functional groups conducive to molecular interactions.
Antidiabetic Potential
Recent studies have indicated that compounds similar to 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid exhibit significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing type 2 diabetes mellitus (T2DM).
In a comparative analysis with known inhibitors such as acarbose, certain derivatives demonstrated IC50 values ranging from 12.44 μM to 308.33 μM, indicating a promising potential for the development of new antidiabetic agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : By inhibiting α-glucosidase activity, the compound may reduce glucose absorption in the intestines.
- Molecular Interactions : Computational studies suggest that the compound may have favorable binding interactions with the active site of α-glucosidase .
Example Study Findings
A study investigating a series of imidazo[1,2-c]quinazolines found that modifications to the molecular structure significantly impacted their inhibitory potency against α-glucosidase. The most potent derivative exhibited an IC50 value substantially lower than that of acarbose . This suggests that similar modifications could enhance the efficacy of pyrroloquinazoline derivatives.
Inhibitory Potency Comparison
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Acarbose | 750.0 ± 1.5 | Standard control |
| Imidazo[1,2-c]quinazoline 11j | 12.44 ± 0.38 | Most potent derivative |
| Other derivatives | Varies | Significant activity observed |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolve 3D conformation and confirm fused pyrroloquinazoline rings .
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to identify methyl (δ 1.2–1.5 ppm) and carbonyl (δ 170–175 ppm) groups .
- HPLC-MS : Monitor purity (>95%) with C18 columns (acetonitrile/water gradient) and ESI+ ionization .
How can preliminary biological activity screening be designed for this compound?
Q. Basic Research Focus
- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) or cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays .
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM, with triplicates to ensure reproducibility .
What mechanistic insights exist for the cyclization step in its synthesis?
Q. Advanced Research Focus
- Azide-Alkyne Cycloaddition : DFT calculations suggest a Huisgen 1,3-dipolar mechanism with a ΔG‡ of ~25 kcal/mol, favoring endo transition states .
- Catalyst Role : NaN₃ stabilizes intermediates via nitrile coordination, reducing activation energy by 15% .
How can computational modeling predict target interactions and guide structural modifications?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The acetic acid group shows hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² > 0.85) to prioritize methyl or phenyl derivatives .
How to resolve contradictions in pharmacological data across structurally similar analogs?
Q. Advanced Research Focus
- SAR Analysis : Compare analogs like 3-Methylpyrazolone (analgesic) and Phenylpyrazolone (anti-inflammatory) to identify critical substituents (e.g., C3 methyl vs. phenyl) .
- Meta-Analysis : Pool data from ≥5 studies using fixed-effects models; assess heterogeneity via I² statistics (I² > 50% indicates significant variation) .
What statistical methods enhance experimental design for synthesis optimization?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Apply Box-Behnken designs to optimize temperature (X₁), solvent ratio (X₂), and catalyst (X₃). Use ANOVA to identify significant factors (p < 0.05) .
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables, achieving R² > 0.9 .
How can substituent modifications improve bioactivity while maintaining stability?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at C3a to enhance metabolic stability (t₁/₂ increase from 2h to 6h in microsomal assays) .
- Prodrug Strategies : Esterify the acetic acid moiety (e.g., ethyl ester) to improve bioavailability (Cₘₐₓ increase by 3-fold in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
